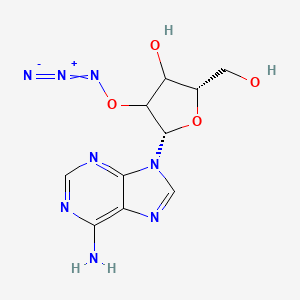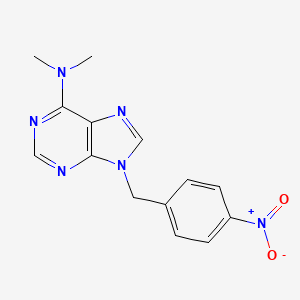
9H-Purin-6-amine, N,N-dimethyl-9-((4-nitrophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of organic molecules This compound is characterized by the presence of a purine ring system substituted with a nitrobenzyl group and dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine ring is then alkylated with the nitrobenzyl group using suitable alkylating agents under controlled conditions.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or other methylating agents.
Industrial Production Methods
Industrial production of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The purine ring system can mimic natural purines, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-9-(4-aminobenzyl)-9H-purin-6-amine: Similar structure but with an amino group instead of a nitro group.
9-Benzyl-9H-purin-6-amine: Lacks the dimethyl and nitro substitutions.
N,N-Dimethyl-9-(4-methylbenzyl)-9H-purin-6-amine: Contains a methyl group instead of a nitro group on the benzyl ring.
Uniqueness
N,N-Dimethyl-9-(4-nitrobenzyl)-9H-purin-6-amine is unique due to the presence of both the nitrobenzyl and dimethylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
13233-85-7 |
|---|---|
Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(6-4-10)20(21)22/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
JVMODBRXTBWHGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)
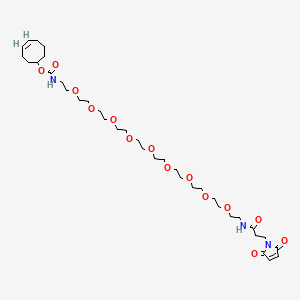
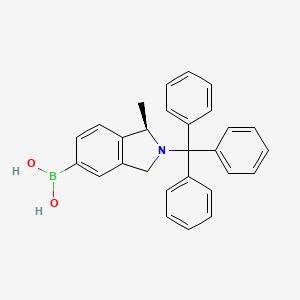
![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)

![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one](/img/structure/B11831695.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)

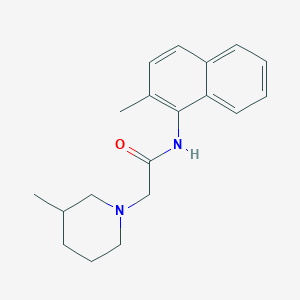
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
